Cas no 2138546-56-0 (4-ethyl-1-methyl-3-(4-methylfuran-2-yl)-1H-pyrazol-5-amine)

4-ethyl-1-methyl-3-(4-methylfuran-2-yl)-1H-pyrazol-5-amine structure
2138546-56-0 structure
商品名:4-ethyl-1-methyl-3-(4-methylfuran-2-yl)-1H-pyrazol-5-amine
CAS番号:2138546-56-0
MF:C11H15N3O
メガワット:205.256302118301
CID:6203926
PubChem ID:165492950

4-ethyl-1-methyl-3-(4-methylfuran-2-yl)-1H-pyrazol-5-amine 化学的及び物理的性質

名前と識別子

    • EN300-1152639
    • 4-ethyl-1-methyl-3-(4-methylfuran-2-yl)-1H-pyrazol-5-amine
    • 2138546-56-0
    • インチ: 1S/C11H15N3O/c1-4-8-10(13-14(3)11(8)12)9-5-7(2)6-15-9/h5-6H,4,12H2,1-3H3
    • InChIKey: GMWBLSVVQJYLQV-UHFFFAOYSA-N
    • ほほえんだ: O1C=C(C)C=C1C1C(CC)=C(N)N(C)N=1

計算された属性

  • せいみつぶんしりょう: 205.121512110g/mol
  • どういたいしつりょう: 205.121512110g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 224
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 57Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.8

4-ethyl-1-methyl-3-(4-methylfuran-2-yl)-1H-pyrazol-5-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1152639-1.0g
4-ethyl-1-methyl-3-(4-methylfuran-2-yl)-1H-pyrazol-5-amine
2138546-56-0
1g
$0.0 2023-06-09

4-ethyl-1-methyl-3-(4-methylfuran-2-yl)-1H-pyrazol-5-amine 関連文献

4-ethyl-1-methyl-3-(4-methylfuran-2-yl)-1H-pyrazol-5-amineに関する追加情報

Introduction to 4-ethyl-1-methyl-3-(4-methylfuran-2-yl)-1H-pyrazol-5-amine (CAS No. 2138546-56-0)

4-ethyl-1-methyl-3-(4-methylfuran-2-yl)-1H-pyrazol-5-amine, identified by its Chemical Abstracts Service (CAS) number 2138546-56-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This heterocyclic amine derivative combines a pyrazole core with functional groups that make it a promising candidate for further exploration in drug discovery and development. The structural features of this molecule, including its ethyl, methyl, and furan substituents, contribute to its unique chemical properties and potential biological activities.

The pyrazole scaffold is a well-known pharmacophore in medicinal chemistry, widely recognized for its role in various therapeutic applications. Pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. The presence of an ethyl group at the 4-position and a methylfuran moiety at the 3-position in 4-ethyl-1-methyl-3-(4-methylfuran-2-yl)-1H-pyrazol-5-amine introduces additional layers of functionality that may enhance its interaction with biological targets. Specifically, the furan ring can participate in hydrogen bonding and hydrophobic interactions, while the methyl groups can influence the compound's solubility and metabolic stability.

In recent years, there has been growing interest in developing novel pyrazole derivatives as potential therapeutic agents. The structural diversity of pyrazole-based compounds allows for the fine-tuning of their biological profiles through strategic modifications. For instance, studies have shown that substituents at the 3-position of the pyrazole ring can significantly affect the compound's potency and selectivity. The 4-methylfuran-2-yl group in 4-ethyl-1-methyl-3-(4-methylfuran-2-yl)-1H-pyrazol-5-amine may contribute to its ability to bind to specific enzymes or receptors, thereby modulating biological pathways.

One of the most compelling aspects of this compound is its potential as a lead molecule for drug development. The combination of an ethyl group at the 1-position and a methyl group at the 5-position provides a balanced structure that could enhance pharmacokinetic properties such as bioavailability and metabolic clearance. Furthermore, the presence of multiple chiral centers in 4-ethyl-1-methyl-3-(4-methylfuran-2-yl)-1H-pyrazol-5-aminesuggests that stereochemical variations could lead to optimized drug candidates with improved efficacy and reduced side effects.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of small molecules like 4-ethyl-1-methyl-3-(4-methylfuran-2-yll)-1H-pyrazol5-am ine more accurately. These tools have been instrumental in identifying promising candidates for further experimental validation. For example, virtual screening techniques have been used to evaluate how this compound interacts with target proteins involved in diseases such as cancer and inflammation. Preliminary simulations suggest that it may disrupt key enzymatic pathways by competing with natural substrates or by inducing conformational changes in protein structures.

The synthesis of 4ethyl-lmethyl3(4methylfuran2yl)lHpyrazol5amine presents an interesting challenge due to its complex structural features. Traditional synthetic routes involve multi-step processes that require careful optimization to ensure high yields and purity. However, recent developments in synthetic methodologies have made it possible to streamline these processes using advanced catalytic systems or transition metal complexes. For instance, palladium-catalyzed cross-coupling reactions have been employed to introduce the furan moiety efficiently while maintaining regioselectivity.

In addition to its potential therapeutic applications, 4ethytlmethyl3(4methylfurann2yl)lHpyrazol5amine may also serve as a valuable tool for mechanistic studies in pharmacology research. By investigating how this compound interacts with biological targets at the molecular level, scientists can gain insights into drug-receptor binding dynamics and develop more effective strategies for drug design. Such studies are crucial for understanding off-target effects and improving drug safety profiles.

The pharmaceutical industry has increasingly recognized the importance of investing in research and development programs focused on novel heterocyclic compounds like 4ethyllmthl3(4mthlfurn2yl)lHpyrazol5amine. Companies are actively seeking innovative molecules that can address unmet medical needs across various therapeutic areas. The unique structural features of this compound make it an attractive candidate for further exploration by academic researchers and industrial scientists alike.

In conclusion,4ethyllmthl3(4mthlfurn2yl)lHpyrazol5amine (CAS No. 2138546560) represents a promising avenue for pharmaceutical innovation due to its intriguing chemical structure and potential biological activities. As research continues to uncover new applications for pyrazole derivatives,this compound holds significant promise as a lead molecule or scaffold for developing next-generation therapeutics aimed at treating diverse diseases.

おすすめ記事

推奨される供給者
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD